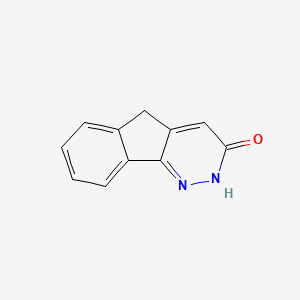
5H-Indeno(1,2-c)pyridazin-3-one, 2,3-dihydro-
Cat. No. B1329768
Key on ui cas rn:
69581-16-4
M. Wt: 184.19 g/mol
InChI Key: HKIUVNSTQVQDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04755511
Procedure details


By a method similar to that described in Preparation 3, 1-indanone was treated with glyoxylic acid monohydrate and hydrazine hydrate to give [5H]-indeno[1,2-c]pyridazin-3[2H]-one, m.p. 295° (from glacial acetic acid); ν(Nujol mull), 3300-2000, 1660, 1618, 1565 and 738 cm-1 ; δ-(DMSO-d6) 3.95 (2H,s,5-H2), 6.92 (1H,m,4-H), 7.46 (3H,m,6,7,8-H), 7.73 (1H,m,9-H).




Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.O.[C:12]([OH:16])(=O)[CH:13]=O.O.[NH2:18][NH2:19]>C(O)(=O)C>[N:18]1[NH:19][C:12](=[O:16])[CH:13]=[C:2]2[CH2:3][C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[C:1]=12 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C(C=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N=1NC(C=C2C1C1=CC=CC=C1C2)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
